1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a fluoropyridine and a pyrazole ring
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Rings: The final step involves coupling the fluoropyridine and pyrazole rings through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological receptors.
Biological Research: It is used in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an agonist or antagonist at certain receptors, modulating their activity . The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other fluorinated heterocycles:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
5-Fluoropyridin-3-ylboronic acid: Used in similar coupling reactions but with different functional groups, leading to varied applications.
N-[5-(5-Fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide: A related compound with additional functional groups, used in neurological research.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Biological Activity
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1697854-75-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C9H6FN3O2 and molecular weight of 207.16 g/mol. The presence of the fluorinated pyridine moiety enhances its pharmacological properties, making it a subject of various studies aimed at evaluating its potential therapeutic applications.
Pharmacological Properties
Research has demonstrated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to this compound have been tested in models of carrageenan-induced edema, revealing comparable efficacy to established anti-inflammatory agents like indomethacin .
2. Antimicrobial Activity
The antimicrobial properties of pyrazoles are well-documented. Research indicates that certain derivatives exhibit activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting that this compound may also possess significant antimicrobial properties .
3. Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been explored extensively. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The incorporation of a fluorine atom and the specific arrangement of functional groups are crucial for enhancing its potency against various biological targets .
Compound | Activity | Reference |
---|---|---|
This compound | Anti-inflammatory | |
Similar pyrazole derivatives | Antimicrobial against E. coli, S. aureus | |
Related compounds | Induces apoptosis in MCF-7 cells |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical applications:
- Anti-inflammatory Effects : A study involving a series of pyrazole compounds showed significant reduction in paw edema in rats, supporting their use as anti-inflammatory agents.
- Antimicrobial Efficacy : In vitro testing revealed that certain pyrazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : Various pyrazole derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction.
Properties
Molecular Formula |
C9H6FN3O2 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15) |
InChI Key |
OQMUFAOCMXIHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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